molecular formula C22H20N6O4S2 B2771432 N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 872594-70-2

N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B2771432
CAS RN: 872594-70-2
M. Wt: 496.56
InChI Key: VAMDQSSADBXKNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis of such compounds . Carbamoylation is another process that might be involved in the synthesis of this compound .

Scientific Research Applications

Synthesis and Biological Activity

  • Cardiotonic Agents : Research involving the synthesis of 2-phenylthiazolidine derivatives, which share structural similarities with the compound , has shown these derivatives to have cardiotonic activity, indicating potential applications in heart-related conditions (Nate et al., 1987).
  • Antimicrobial and Antibacterial Drugs : Another study focused on the synthesis of thiophene-2-carboxamide derivatives, which explored their use as antibiotics and against Gram-positive and Gram-negative bacteria, highlighting the potential of similar compounds in addressing bacterial infections (Ahmed, 2007).
  • Antitubercular and Antimicrobial Activities : A research effort on the synthesis and evaluation of 4-oxo-thiazolidine derivatives of 2-amino-5-nitrothiazole demonstrated their antibacterial, antifungal, and antitubercular activities, suggesting possible applications in treating various infectious diseases (Samadhiya et al., 2013).

Anticancer and Antinociceptive Properties

  • Anticancer Activity : New thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and tested for in vitro cytotoxicity, showing good inhibitory activity against several cancer cell lines. This indicates the potential of structurally similar compounds in cancer therapy (Atta & Abdel‐Latif, 2021).
  • Antinociceptive Activity : The synthesis and study of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides revealed their antinociceptive properties, suggesting a role in pain management (Shipilovskikh et al., 2020).

Future Directions

The synthesis of similar compounds often involves the use of boronic esters and carbamoylation . Future research could focus on optimizing these processes for the synthesis of this compound .

properties

IUPAC Name

N-[5-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4S2/c23-19(31)13-6-8-15(9-7-13)24-17(29)12-33-22-27-26-21(34-22)25-20(32)14-10-18(30)28(11-14)16-4-2-1-3-5-16/h1-9,14H,10-12H2,(H2,23,31)(H,24,29)(H,25,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMDQSSADBXKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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